molecular formula C11H10BrN B11877408 2-(Aminomethyl)-5-bromonaphthalene

2-(Aminomethyl)-5-bromonaphthalene

Cat. No.: B11877408
M. Wt: 236.11 g/mol
InChI Key: GDSVAYBSAGVXNK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-bromonaphthalene is an organic compound that features a bromine atom and an aminomethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-bromonaphthalene typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by a nitration reaction to introduce a nitro group, which is then reduced to an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-bromonaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution of the bromine atom can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-bromonaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-bromonaphthalene depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)naphthalene: Lacks the bromine atom, which can affect its reactivity and interactions.

    5-Bromo-2-naphthylamine: Similar structure but without the aminomethyl group, leading to different chemical properties and applications.

    2-(Aminomethyl)-1-bromonaphthalene:

Uniqueness

2-(Aminomethyl)-5-bromonaphthalene is unique due to the presence of both the aminomethyl and bromine groups on the naphthalene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2

InChI Key

GDSVAYBSAGVXNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)C(=C1)Br

Origin of Product

United States

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